p-Vinylphenyltris(trimethylsiloxy)silane
CAS No.: 18547-54-1
Cat. No.: VC16765715
Molecular Formula: C17H34O3Si4
Molecular Weight: 398.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18547-54-1 |
---|---|
Molecular Formula | C17H34O3Si4 |
Molecular Weight | 398.8 g/mol |
IUPAC Name | (4-ethenylphenyl)-tris(trimethylsilyloxy)silane |
Standard InChI | InChI=1S/C17H34O3Si4/c1-11-16-12-14-17(15-13-16)24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11-15H,1H2,2-10H3 |
Standard InChI Key | YSCPNRPKVJPFNI-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)(C)O[Si](C1=CC=C(C=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of p-Vinylphenyltris(trimethylsiloxy)silane features a central silicon atom bonded to three trimethylsiloxy () groups and one p-vinylphenyl () moiety. This configuration imparts dual functionality: the vinyl group enables participation in radical polymerization, while the siloxy groups contribute to hydrophobicity and thermal stability .
Key Structural Parameters:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 398.79–402.8 g/mol | |
Purity | ≥97% (typical commercial grade) |
Synthesis and Manufacturing
Industrial Synthesis Routes
The production of p-Vinylphenyltris(trimethylsiloxy)silane typically involves a two-step process:
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Hydrolysis of Chlorosilanes: Reaction of chlorosilane precursors (e.g., ) with water under controlled conditions to form silanol intermediates.
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Condensation with Vinylphenyl Reagents: The silanol intermediate undergoes condensation with p-vinylphenylmagnesium bromide or analogous reagents to introduce the vinylphenyl group.
The process is optimized for scalability, with manufacturers like Aromsyn and MolCore offering custom synthesis from gram to kilogram scales . Purity is maintained above 97% through fractional distillation and chromatographic purification .
Physicochemical Properties
Thermal and Physical Properties
Data from Gelest and Halochem highlight the compound’s thermal stability and liquid state :
Property | Value | Source |
---|---|---|
Density (25°C) | 0.924 g/mL | |
Boiling Point | 264–266°C (at mmHg) | |
Flash Point | 127°C | |
Refractive Index (20°C) | 1.4368 | |
Viscosity (25°C) | 20 cSt |
Reactivity and Stability
The vinyl group undergoes radical polymerization when exposed to initiators like peroxides, forming cross-linked silicone networks. Moisture sensitivity necessitates storage under inert atmospheres, as hydrolysis can degrade the siloxy groups.
Industrial and Research Applications
Silicone Polymer Production
p-Vinylphenyltris(trimethylsiloxy)silane serves as a monomer in the synthesis of high-performance silicones. Its polymerization yields materials with enhanced thermal stability (up to 300°C) and chemical resistance, ideal for aerospace and automotive coatings.
Cosmetic Formulations
A patent (US20120003167A1) discloses its use in cosmetic compositions combined with phenyl silicone oils to improve texture and longevity . The compound’s low volatility and compatibility with organic UV filters enhance product performance .
Adhesives and Sealants
Reactive siloxy groups enable covalent bonding to substrates like glass and metals, making it a key component in high-strength adhesives. VulcanChem reports its utility in sealants for electronic encapsulation due to moisture resistance.
Comparative Analysis with Analogous Silanes
Phenyltrimethicone (CAS 2116-84-9)
While structurally similar, phenyltrimethicone lacks the vinyl group, limiting its polymerization capability. This makes p-Vinylphenyltris(trimethylsiloxy)silane superior in applications requiring covalent cross-linking .
Research Advancements
Recent studies emphasize its role in hybrid materials. For example, copolymerization with acrylates produces films with tunable hydrophobicity, relevant for self-cleaning surfaces. Additionally, its integration into sol-gel matrices enhances mechanical properties in nanocomposites.
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